molecular formula C20H22N2O5S B2572035 (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-27-9

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2572035
CAS No.: 865161-27-9
M. Wt: 402.47
InChI Key: MAMKCLYYCGQTMV-MRCUWXFGSA-N
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Description

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with multiple methoxy groups and a 2-methoxyethyl side chain.

Properties

IUPAC Name

3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-24-8-7-22-17-6-5-14(25-2)12-18(17)28-20(22)21-19(23)13-9-15(26-3)11-16(10-13)27-4/h5-6,9-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKCLYYCGQTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. Molecular docking studies have shown that the compound binds to the active site of enzymes like DprE1, which is crucial for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural motifs, synthetic routes, and physicochemical properties.

Thiadiazole-Based Benzamide Derivatives

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
  • Structure : Benzamide linked to a thiadiazole ring substituted with isoxazole and phenyl groups.
  • Synthesis: Reacted enaminone derivatives with hydroxylamine hydrochloride and K₂CO₃ in ethanol (70% yield) .
  • Key Data :

    Property Value
    Melting Point 160°C
    IR (C=O) 1606 cm⁻¹
    ^1^H-NMR (Ar-H) 7.36–7.72 ppm (m, 10H)
    MS (m/z) 348 (M⁺)

Comparison : Unlike the target compound, 6 lacks methoxy substituents but shares a benzamide-thiadiazole core. The phenyl and isoxazole groups enhance π-π stacking but reduce solubility compared to methoxy-rich analogs .

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g)
  • Structure: Features a dimethylamino-acryloyl substituent and 3-methylphenyl group on the thiadiazole ring.
  • Synthesis: Derived from enaminone reactions with active methylene compounds (82% yield) .
  • Key Data :

    Property Value
    Melting Point 200°C
    IR (C=O) 1690, 1638 cm⁻¹
    MS (m/z) 392 (M⁺)

Methoxy groups in the target may improve metabolic stability over methyl substituents .

Thiazolo-Pyrimidine Derivatives

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • Structure : Fused thiazolo-pyrimidine system with trimethylbenzylidene and methylfuran substituents.
  • Synthesis : Condensation of thiouracil derivatives with aromatic aldehydes (68% yield) .
  • Key Data :

    Property Value
    Melting Point 243–246°C
    IR (CN) 2219 cm⁻¹
    ^1^H-NMR (CH₃) 2.24–2.37 ppm (s, 12H)

Comparison : The fused pyrimidine-thiazole system in 11a offers rigidity, contrasting with the flexible 2-methoxyethyl chain in the target compound. Methoxy groups in the target may confer better solubility than the trimethylbenzylidene group in 11a .

Structural and Functional Trends

Substituent Effects on Physicochemical Properties

  • Methoxy Groups : Enhance solubility and metabolic stability compared to methyl or chloro substituents (e.g., 4h vs. target compound) .
  • Heterocyclic Cores : Thiadiazole derivatives (e.g., 6 , 4g ) exhibit planar structures conducive to stacking interactions, while fused systems (e.g., 11a ) provide thermal stability .

Biological Activity

(Z)-3,5-dimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a benzamide core and a thiazole moiety. The synthesis typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine under basic conditions, often utilizing dichloromethane as a solvent and triethylamine as a base. This process allows for the formation of the desired product through purification techniques such as column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Salmonella spp.
  • Mycobacterial strains : Mycobacterium tuberculosis

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes critical for bacterial survival, such as DprE1 in Mycobacterium tuberculosis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)
A431 (epidermoid carcinoma)1.2
A549 (lung carcinoma)5.3
H1299 (non-small cell lung cancer)Not specified

These results suggest that this compound may induce apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it binds to the active site of critical enzymes, leading to cell death. For anticancer effects, it promotes apoptosis through pathways involving the inhibition of IL-6 and TNF-α signaling, which are crucial for tumor growth and metastasis .

Case Studies

  • Antitubercular Activity : A study focused on the compound's efficacy against Mycobacterium tuberculosis found that it significantly inhibited bacterial growth at low concentrations. The compound's interaction with DprE1 was highlighted as a promising target for developing new antitubercular agents.
  • Anticancer Research : In another study involving various cancer cell lines, this compound demonstrated marked cytotoxicity against leukemia and solid tumor-derived cells. The findings indicated that the compound could serve as a lead for further development in cancer therapeutics .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolventCatalystTime (h)Yield (%)
Chloroacetic acid + aromatic aldehydeAcetic anhydride/AcOH (1:2)NaOAc268
Thiouracil + anthranilic acidEthanolNaOEt1257

Basic: How is the Z-configuration confirmed spectroscopically?

Methodological Answer:
The Z-isomer is identified via:

  • ¹H-NMR : The =CH proton in the benzylidene moiety resonates at δ 7.94–8.01 ppm (singlet, no coupling due to restricted rotation) .
  • NOE experiments : Irradiation of the =CH proton enhances signals from spatially proximate aromatic protons, confirming the synperiplanar arrangement.
  • IR : Absence of N-H stretches (e.g., 3,436 cm⁻¹ in related compounds) confirms imine formation .

Q. Table 2: Key Spectral Peaks

TechniqueKey SignalAssignment
¹H-NMRδ 7.94 (s)=CH (Z-isomer)
¹³C-NMR165–171 ppmC=O (amide, thiazolidinone)
IR2,219 cm⁻¹C≡N stretch

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer:
Contradictions (e.g., unexpected splitting in ¹H-NMR or missing MS fragments) require:

  • Cross-validation : Compare experimental data with computed spectra (DFT calculations). For example, centrosymmetric hydrogen-bonded dimers (N–H⋯N) in crystallography explain split NMR signals .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in D₂O exchangeable tests) .
  • High-resolution MS : Confirm molecular formula (e.g., C₂₂H₂₁N₃O₆S requires exact mass 455.1154) .

Advanced: What in vitro models are suitable for evaluating biological activity?

Methodological Answer:
Benzothiazole derivatives are tested in:

  • Anti-inflammatory assays : COX-2 inhibition in RAW 264.7 macrophages, with IC₅₀ values compared to indomethacin .
  • Anticancer screens : NCI-60 cell line panel, focusing on apoptosis markers (e.g., caspase-3 activation).
  • Enzyme inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) assays, where amide anions disrupt anaerobic metabolism .

Q. Experimental Design Tips :

  • Use DMSO stocks (<0.1% v/v) to avoid solvent toxicity.
  • Include positive controls (e.g., nitazoxanide for PFOR inhibition) .

Advanced: How can solubility/stability be optimized for pharmacological assays?

Methodological Answer:

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • pH adjustment : Buffers (pH 7.4) prevent hydrolysis of methoxy groups.
  • Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to maintain stability .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Stability (24 h, 25°C)
DMSO>50>95%
PBS (pH 7.4)<0.180%
Ethanol1590%

Advanced: What strategies improve regioselectivity in benzothiazole functionalization?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 6-methoxy position, followed by electrophilic quenching .
  • Protecting groups : Temporarily protect the amide with Boc to prevent undesired N-alkylation .

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